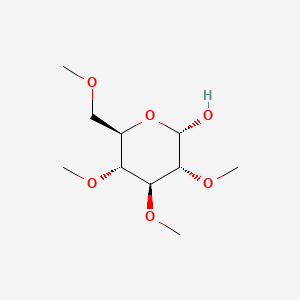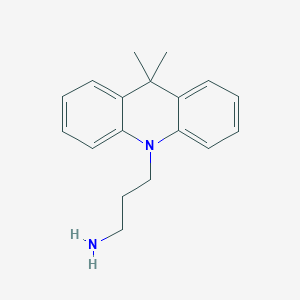
2-Methylhepta-5,6-dien-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhepta-5,6-dien-3-yn-2-ol is an organic compound with the molecular formula C8H10O. It is characterized by the presence of both alkyne and allene functional groups, making it a unique and versatile molecule in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhepta-5,6-dien-3-yn-2-ol typically involves multi-step procedures. One common method includes the use of propargyl alcohol and diisopropylamine in the presence of copper(I) iodide and paraformaldehyde in tetrahydrofuran (THF) as the solvent. The reaction mixture is heated to reflux for 24 hours, followed by workup procedures involving acidification and extraction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methylhepta-5,6-dien-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2-Methylhepta-5,6-dien-3-yn-2-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving alkynes and allenes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylhepta-5,6-dien-3-yn-2-ol involves its interaction with molecular targets through its alkyne and allene groups. These functional groups can participate in various chemical reactions, such as cycloadditions and nucleophilic additions, leading to the formation of new chemical entities. The specific pathways and targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylhexa-3,5-diyn-2-ol
- 5-Hexen-3-yn-2-ol, 2-methyl-
- 3,5-Heptadien-2-one, 6-methyl-
Uniqueness
2-Methylhepta-5,6-dien-3-yn-2-ol is unique due to the presence of both alkyne and allene groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one type of functional group .
Properties
CAS No. |
2749-80-6 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
InChI |
InChI=1S/C8H10O/c1-4-5-6-7-8(2,3)9/h5,9H,1H2,2-3H3 |
InChI Key |
XVGLVEQZJDHQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC=C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)

![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)

![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)
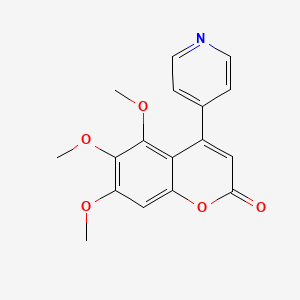
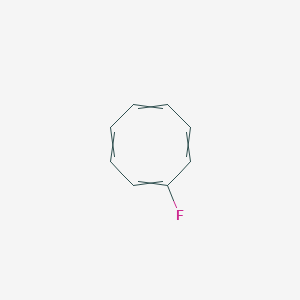

![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)
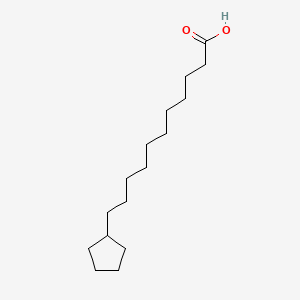
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
